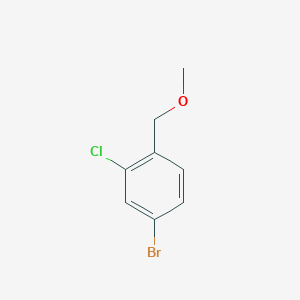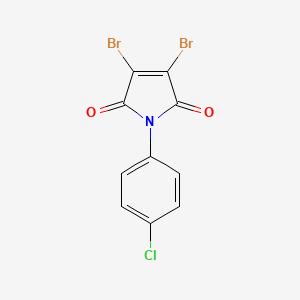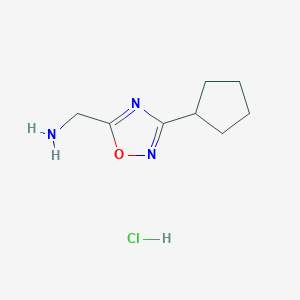
2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
Übersicht
Beschreibung
2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C12H19BN2O4S and a molecular weight of 298.17 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-ethylpiperazin-1-ylsulfonyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and a boronic acid reagent to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert boronic acids to boranes or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic esters or borates.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. Its ability to form reversible covalent bonds with diols makes it useful in the synthesis of complex molecules.
Biology: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable tools in biochemical research.
Medicine: This compound may be explored for its potential therapeutic applications, such as enzyme inhibition and drug delivery.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with the target molecule, forming a covalent complex that can be reversed under specific conditions, such as changes in pH .
Vergleich Mit ähnlichen Verbindungen
2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-carboxyphenylboronic acid. These compounds share similar chemical properties, such as the ability to form reversible covalent bonds with diols. the presence of the 4-ethylpiperazin-1-ylsulfonyl group in this compound imparts unique properties, such as increased solubility and potential for specific biological interactions .
Similar Compounds
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 3-Aminophenylboronic acid
These compounds are commonly used in various chemical and biological applications due to their ability to form reversible covalent bonds with diols and other nucleophiles .
Eigenschaften
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-6-4-3-5-11(12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIAQQZWZZXAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate](/img/structure/B1406634.png)


![8-oxa-2-azaspiro[4.5]decane;oxalic acid](/img/structure/B1406639.png)




![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)


![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406655.png)
![3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406656.png)
